molecular formula C11H15BrO B1633451 1-(4-Bromobutyl)-4-methoxybenzene

1-(4-Bromobutyl)-4-methoxybenzene

Cat. No.: B1633451
M. Wt: 243.14 g/mol
InChI Key: ORLVTTVUPUULCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobutyl)-4-methoxybenzene is an organic compound with the molecular formula C11H15BrO and a molecular weight of 243.14 g/mol . It is characterized as a yellow to pale yellow or colorless oily liquid with a predicted density of 1.260 g/cm³ and a predicted boiling point of 279.1 °C at 760 Torr . The compound features both a bromoalkyl chain and a methoxybenzene (anisole) moiety, a structure commonly employed as a key synthetic intermediate or building block in organic and medicinal chemistry research. This brominated compound is related to a class of chemicals used in extractable and leachable (E&L) studies for pharmaceutical packaging systems, specifically in the analysis of bromobutyl rubber stoppers . Such studies are critical for identifying and quantifying impurities that may migrate from packaging materials into parenteral drug products, ensuring patient safety and meeting regulatory requirements from agencies like the FDA and EMA . Researchers can utilize this compound in the development of analytical methodologies, such as GC-MS and LC-Q-TOF analysis, to qualify and control rubber stopper systems . Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-bromobutyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLVTTVUPUULCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35191-43-6
Record name 35191-43-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Aromatic Compounds

Compound Name Molecular Formula Substituent/Chain Length Key Structural Feature
1-(4-Bromobutyl)-4-methoxybenzene C₁₁H₁₅BrO 4-carbon bromoalkyl Methoxy group, linear chain
1-(Bromomethyl)-4-methoxybenzene C₈H₉BrO 1-carbon bromoalkyl Methoxy group, shorter chain
(4-Bromobutyl)benzene C₁₀H₁₃Br 4-carbon bromoalkyl No methoxy group
1-Bromo-4-(methoxymethyl)benzene C₈H₉BrO Methoxymethyl group Methoxy attached to methyl, not chain
1-(2-Bromovinyl)-4-methoxybenzene C₉H₈BrO Bromovinyl group Unsaturated vinyl bromide

Key Observations :

  • Chain length significantly impacts reactivity. The bromobutyl chain in this compound provides greater flexibility and nucleophilic accessibility compared to shorter analogs like 1-(bromomethyl)-4-methoxybenzene .
  • The absence of a methoxy group in (4-Bromobutyl)benzene reduces polarity, lowering its solubility in polar solvents .

Key Findings :

  • This compound exhibits high regioselectivity in alkylation reactions due to its linear chain, enabling efficient peptide modification .
  • Bromovinyl analogs (e.g., 1-(2-bromovinyl)-4-methoxybenzene) show rapid reaction kinetics under enzymatic conditions, but their instability limits broad applications .

Insights :

  • The low LLOQ of this compound underscores its utility in sensitive bioanalytical assays .
  • Allyloxy and methoxymethyl analogs are less stable under high-temperature conditions, restricting their use in industrial processes .

Preparation Methods

Friedel-Crafts Acylation of p-Methoxybenzene

The Friedel-Crafts acylation reaction serves as a cornerstone for synthesizing ketone intermediates, which are subsequently reduced to alkyl chains. In this method, p-methoxybenzene reacts with 4-bromobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-(4-bromobutyryl)-1-methoxybenzene . The reaction proceeds via electrophilic substitution, where the acyl group from 4-bromobutyryl chloride attaches to the aromatic ring at the position ortho to the methoxy group due to its para-directing nature.

Reaction Conditions :

  • Solvent : Excess benzene or dichloromethane (1:100 w/v ratio of acyl halide to solvent)
  • Temperature : -20°C to 50°C (optimized at 20°C for minimal side products)
  • Catalyst Loading : 1.1 equivalents of AlCl₃ relative to the acyl halide.

The crude product is isolated through aqueous workup (10% HCl), followed by extraction with benzene and distillation under reduced pressure. This step achieves an 84.7% yield of the ketone intermediate.

Catalytic Hydrogenation of the Ketone Intermediate

The ketone intermediate undergoes hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step reduces the carbonyl group to a methylene (-CH₂-) group, yielding the final product, 1-(4-bromobutyl)-4-methoxybenzene.

Optimized Parameters :

  • Solvent : Methanol or ethanol (2:1 v/v ratio relative to the ketone)
  • Hydrogen Pressure : 1–3 atm
  • Reaction Time : 4–6 hours at 20°C.

Post-reaction, the catalyst is filtered, and the solvent is removed via rotary evaporation. The product is purified through fractional distillation under high vacuum, achieving a 98.2% yield from the ketone intermediate.

Alkylation via Nucleophilic Substitution

Synthesis of 4-(4-Methoxyphenyl)butan-1-ol

An alternative route involves the alkylation of p-methoxybenzyl chloride with ethyl acetoacetate in acetone, facilitated by potassium carbonate (K₂CO₃). The reaction forms 1-(4-methoxyphenyl)-butanone-(3) , which is hydrolyzed under basic conditions to yield 4-(4-methoxyphenyl)butan-1-ol .

Key Steps :

  • Condensation : p-Methoxybenzyl chloride and ethyl acetoacetate reflux in acetone with K₂CO₃ (2:1 molar ratio) for 8–12 hours.
  • Hydrolysis : The cooled mixture is treated with aqueous NaOH (10% w/v) and refluxed for 3 hours to hydrolyze the ester to a carboxylic acid, followed by acidification to precipitate the alcohol.

Bromination of the Alcohol Intermediate

The alcohol intermediate is brominated using hydrogen bromide (HBr) in glacial acetic acid. This nucleophilic substitution replaces the hydroxyl group with a bromine atom, forming the target compound.

Reaction Profile :

  • HBr Concentration : 48% w/w in acetic acid
  • Temperature : 80°C for 6–8 hours
  • Yield : 60–70% after recrystallization with methanol.

Comparative Analysis of Synthetic Routes

Efficiency and Yield

Method Key Steps Yield (%) Catalyst
Friedel-Crafts + Hydrogenation Acylation → Hydrogenation 83.5 AlCl₃, Pd/C
Alkylation + Bromination Alkylation → Hydrolysis → Bromination 65.2 K₂CO₃, HBr

The Friedel-Crafts route outperforms alkylation in yield due to fewer side reactions and higher selectivity during hydrogenation.

Industrial Scalability

The Friedel-Crafts method is preferred for large-scale production due to its solvent recyclability (excess benzene) and catalyst recovery (AlCl₃ can be regenerated). In contrast, the alkylation route generates stoichiometric amounts of KCl, complicating waste management.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.25 (d, 2H, aromatic), 6.85 (d, 2H, aromatic), 3.80 (s, 3H, OCH₃), 3.40 (t, 2H, CH₂Br), 1.85–1.40 (m, 4H, CH₂CH₂).
  • IR (KBr) : 2850 cm⁻¹ (C-Br stretch), 1250 cm⁻¹ (C-O-C asym), 830 cm⁻¹ (para-substituted benzene).

Purity Assessment

Gas chromatography (GC) analysis of the distilled product shows >99% purity , with residual solvents (e.g., benzene) below 0.1%.

Q & A

(Basic) What synthetic methodologies are recommended for preparing 1-(4-Bromobutyl)-4-methoxybenzene, and how can reaction parameters be optimized?

Answer:
A common approach involves alkylation of 4-methoxybenzene derivatives with 1,4-dibromobutane. Key steps include:

  • Reagent selection : Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Reaction conditions : Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to balance reaction rate and byproduct formation .
  • Purification : Employ liquid-liquid extraction (toluene/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
    Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 eq of 1,4-dibromobutane) to minimize unreacted starting material.

(Basic) How should researchers characterize the purity and structural integrity of this compound?

Answer:
Use a multi-technique approach:

  • NMR spectroscopy :
    • 1H NMR : Identify the methoxy singlet (~δ 3.8 ppm) and bromobutyl chain protons (δ 1.6–3.4 ppm). Compare splitting patterns with computational predictions .
    • 13C NMR : Confirm the quaternary carbon adjacent to bromine (~δ 35 ppm) and aromatic carbons (δ 110–160 ppm) .
  • Mass spectrometry (MS) : ESI-MS or EI-MS for molecular ion ([M+H]+ expected at m/z 259–261) and isotopic pattern verification (due to bromine) .
  • Physical properties : Measure melting point (expected range: 25–30°C) and refractive index (nD20 ≈ 1.52) using calibrated equipment .

(Advanced) What strategies mitigate side reactions during the synthesis of this compound derivatives, such as unwanted alkylation or elimination?

Answer:

  • Byproduct suppression :
    • Use anhydrous conditions to prevent hydrolysis of the bromobutyl group.
    • Introduce steric hindrance (e.g., bulky bases like KOtBu) to reduce over-alkylation .
  • Elimination control : Maintain reaction temperatures below 80°C to avoid β-hydride elimination. Monitor for olefin formation via GC-MS .
  • Regioselectivity : Employ directing groups (e.g., nitro) on the benzene ring to guide alkylation to the para position, then reduce to methoxy post-synthesis .

(Advanced) How can researchers resolve discrepancies in reported reaction yields or selectivity for this compound analogs?

Answer:

  • Data reconciliation :
    • Compare solvent polarity (e.g., ε values) and catalyst loading across studies. Polar aprotic solvents (DMF) often improve yields by stabilizing transition states .
    • Analyze substituent effects: Electron-donating groups (e.g., methoxy) enhance para selectivity, while electron-withdrawing groups may divert reactivity .
  • Case study : If yields vary between 50% and 85%, replicate reactions under controlled humidity and oxygen-free environments to isolate variable impacts .

(Basic) What are the critical solvent systems and chromatographic techniques for purifying this compound?

Answer:

  • Solvent selection :
    • Extraction : Toluene/water (1:1) for preliminary phase separation to remove hydrophilic impurities .
    • Crystallization : Use hexane/ethyl acetate (4:1) for recrystallization at −20°C.
  • Chromatography :
    • Normal-phase silica gel : Elute with hexane/ethyl acetate (9:1 to 7:3) to separate brominated byproducts.
    • HPLC : Use a C18 column with acetonitrile/water (70:30) for high-purity fractions (>98%) .

(Advanced) In designing novel derivatives of this compound for drug discovery, what functionalization sites offer the most promising pharmacological potential?

Answer:

  • Bromobutyl chain : Replace bromine with azide (-N3) for click chemistry applications (e.g., triazole-linked prodrugs) .
  • Methoxy group : Substitute with trifluoromethoxy (-OCF3) to enhance metabolic stability and blood-brain barrier penetration .
  • Aromatic ring : Introduce bioisosteres (e.g., pyridine) to modulate electronic properties and receptor binding affinity .
    Validation : Perform in vitro cytotoxicity assays (e.g., MTT on HeLa cells) and ADMET profiling to prioritize lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.